

Comprehensive UHPLC-HRMS Analysis of Caffeoylquinic Acids: Application Notes and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 3,4,5-Tricaffeoylquinic acid

CAS No.: 86632-03-3

Cat. No.: S515999

[Get Quote](#)

Introduction

Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family, characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse **bioactive properties** including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different **biological potencies** [2] [1].

The analytical characterization of CQAs presents substantial challenges due to the presence of multiple **structural isomers** with similar physicochemical properties. Conventional analytical techniques often fail to resolve these isomers, necessitating advanced analytical platforms [2] [1]. **UHPLC-HRMS** has emerged as a powerful technique that combines the superior separation capabilities of UHPLC with the high mass accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].

These application notes provide detailed protocols for the extraction, separation, identification, and quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain reliable analytical data for natural product research, quality control, and bioactivity studies.

Principles of Caffeoylquinic Acid Analysis

Structural Characteristics and Nomenclature

CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can be substituted by caffeic acid, generating **15 possible combinations**: four monoCQAs, six diCQAs, four triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying bioactivities. For example, diCQAs generally exhibit **superior antioxidant capacity** compared to monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher antioxidant activity than non-adjacent isomers [2].

Analytical Challenges

The primary analytical challenges in CQA analysis include:

- **Structural isomerism**: Positional isomers exhibit nearly identical mass spectra and similar chromatographic behavior [2]
- **Matrix complexity**: Plant extracts contain numerous interfering compounds that can co-elute with target analytes [2]
- **Lack of standards**: Limited commercial availability of reference standards for all CQA isomers [1]
- **Fragmentation complexity**: Interpretation of MS/MS spectra requires understanding of characteristic fragmentation patterns [2]

Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics

Compound Name	Systematic Name	CAS Number	Common Sources
3-CQA (Chlorogenic acid)	(1S,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid	327-97-9	Coffee, Artemisia species
5-CQA (Neochlorogenic acid)	(1R,3R,4S,5R)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-	906-33-2	Prunus species,

Compound Name	Systematic Name	CAS Number	Common Sources
acid)	trihydroxycyclohexane-1-carboxylic acid		Sunflower
4-CQA (Cryptochlorogenic acid)	(1S,3R,4S,5R)-4-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexane-1-carboxylic acid	905-99-7	Arctium lappa, Euphorbia species
1,3-diCQA	(1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid	19870-46-3	Sweet potato, Coffee
3,5-diCQA	(1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxycyclohexane-1-carboxylic acid	2450-53-5	Blumea aromatica, Coffee
4,5-diCQA	(1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,3-dihydroxycyclohexane-1-carboxylic acid	30964-13-7	Arctium lappa, Coffee

UHPLC-HRMS Methodology

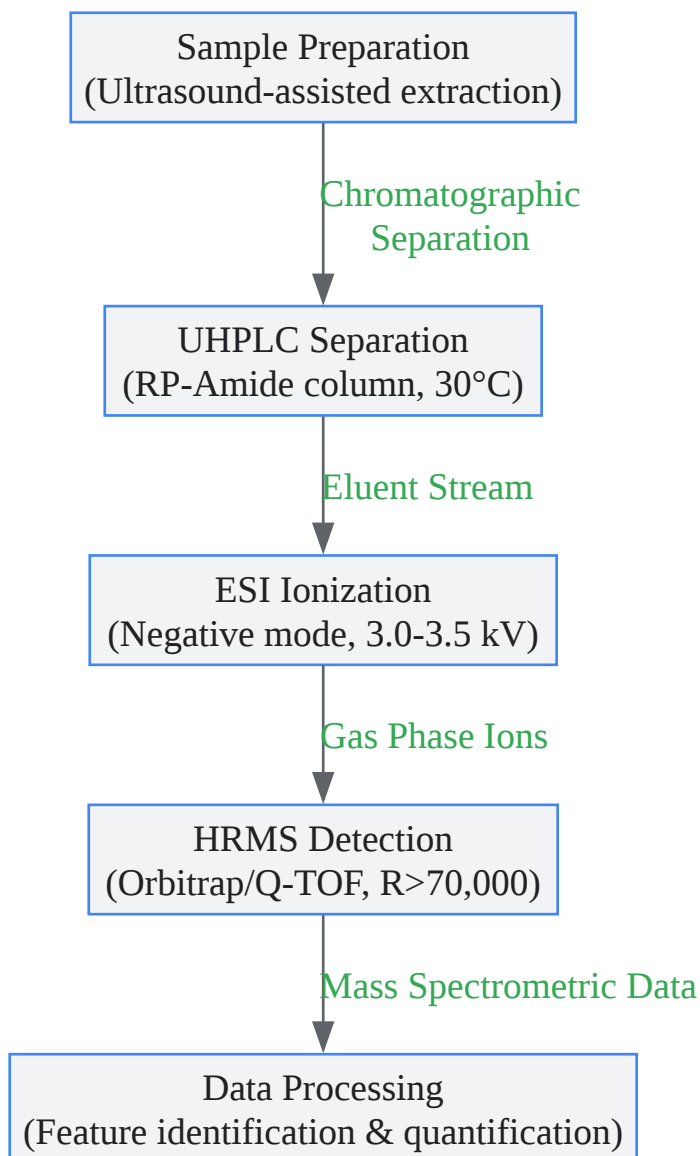
Instrumentation and Conditions

Chromatographic System:

- **Column:** Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm) or equivalent reversed-phase column with amide functionality [4]
- **Column Temperature:** 30°C [4]
- **Mobile Phase A:** 0.1% formic acid in water [4] [5]
- **Mobile Phase B:** Acetonitrile or methanol [4] [5]
- **Flow Rate:** 0.9 mL/min [4]
- **Injection Volume:** 1-5 μL
- **Gradient Program:** Linear gradient from 5% to 35% B over 8-15 minutes, followed by column cleaning and re-equilibration [4]

Mass Spectrometry System:

- **Platform:** Q-Orbitrap or Q-TOF mass spectrometer [2] [3]
- **Ionization Mode:** Electrospray ionization (ESI) negative mode
- **Spray Voltage:** 3.0-3.5 kV
- **Capillary Temperature:** 320°C
- **Sheath Gas Pressure:** 35-45 arb
- **Auxiliary Gas Pressure:** 10-15 arb
- **Mass Resolution:** >70,000 full width at half maximum (FWHM)
- **Mass Range:** m/z 100-1500
- **Collision Energies:** Stepped collision energy (20-40 eV) for MS/MS fragmentation [2]



[Click to download full resolution via product page](#)

Figure 1: UHPLC-HRMS Workflow for CQA Analysis

Sample Preparation Protocol

Ultrasound-Assisted Extraction (UAE) Method:

- **Sample Homogenization:** Lyophilize plant material and grind to fine powder (particle size <0.5 mm) [5]
- **Extraction Solvent Optimization:** Prepare methanol:water mixture (75:25, v/v) acidified with 0.1% formic acid [5]
- **Sample-to-Solvent Ratio:** Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]
- **Extraction Parameters:**
 - **Ultrasound Amplitude:** 60%
 - **Temperature:** 40°C
 - **Extraction Time:** 10 minutes
 - **Duty Cycle:** 0.5 s pulses [5]
- **Post-Extraction Processing:**
 - Centrifuge at 10,000 × g for 10 minutes
 - Filter through 0.22 µm membrane filter
 - Store at -20°C until analysis [5]

Validation Parameters:

- **Recovery:** 98.2-101.0% for CQAs [4]
- **Precision:** Intra-day RSD 0.3-1.4%, Inter-day RSD 0.3-3.0% [4]
- **LOD:** 0.30-0.53 µg/mL for CQAs [4]

Data Analysis and Interpretation

Mass Spectrometric Fragmentation Patterns

CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:

- **Monocaffeoylquinic Acids:**

- Primary fragment: m/z 191 [quinic acid-H]⁻
- Secondary fragments: m/z 179 [caffeic acid-H]⁻, m/z 173 [quinic acid-H₂O-H]⁻
- Position-specific fragments: 3-CQA shows stronger m/z 179 than 5-CQA [2]

- **Dicafeoylquinic Acids:**

- Primary fragments: m/z 191 [quinic acid-H]⁻, m/z 179 [caffeic acid-H]⁻
- Characteristic fragments: m/z 353 [M-H-162]⁻, m/z 335 [M-H-180]⁻
- Isomer differentiation through relative abundance of specific fragments [2]

Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode

Precursor Ion [M-H] ⁻	CQA Type	Characteristic Product Ions (m/z)	Relative Abundance Patterns
353	monoCQA	191(100), 179(30), 173(15), 135(5)	3-CQA: 179>191; 5-CQA: 191>179
515	diCQA	353(100), 335(40), 191(80), 179(60), 173(20)	3,5-diCQA: 191>179; 4,5-diCQA: 179>191
677	triCQA	515(100), 497(30), 353(60), 335(25), 191(40)	Varies by substitution pattern

Advanced Data Processing Techniques

Cosine Similarity-Based Feature Vector Analysis:

For precise isomer identification, employ advanced data processing algorithms:

- **MS² Spectrum Processing:**

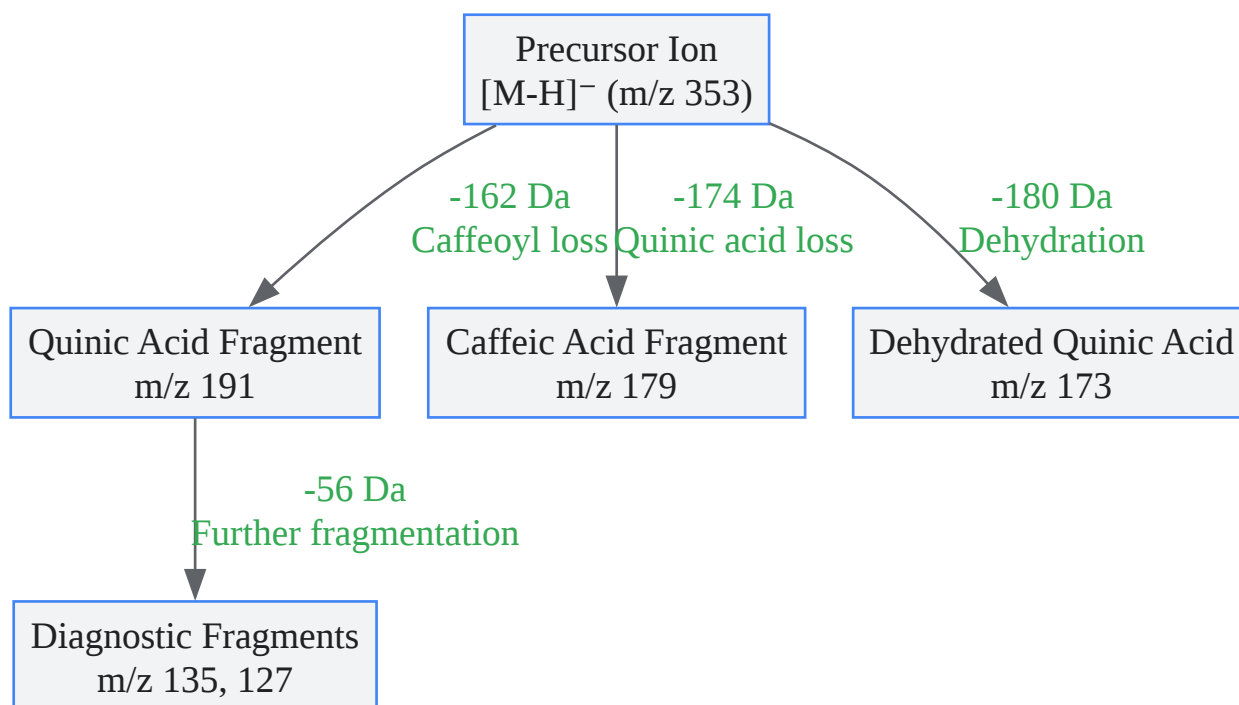
- Generate feature vectors from MS/MS spectra
- Apply intensity normalization and spectral alignment [2]

- **Similarity Calculation:**

- Compute cosine similarity against reference spectra
- Apply threshold >0.99 for positive identification [2]

- **Matrix Effect Correction:**

- Assign zero weight to interference compound fragments
- Enhance discrimination of co-eluting isomers [2]



[Click to download full resolution via product page](#)

Figure 2: Characteristic Fragmentation Pathways of MonoCQAs

Applications in Natural Product Analysis

Quantitative Analysis in Plant Materials

UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:

- **Coccinia grandis Analysis:** Leaves showed highest CQA content (501.37 mg/100 g flavonoids, 1148.23 mg/100 g hydroxycinnamic acids) [6]
- **Scolymus hispanicus:** Major CQAs identified as 5-CQA and 3,5-diCQA with direct correlation to antioxidant activity [5]
- **Green Coffee Extracts:** Rapid separation and quantification of 3-CQA, 4-CQA, 5-CQA, and diCQAs within 8 minutes [4]

Method Validation Parameters

For reliable quantification, method validation should include:

- **Linearity:** $R^2 \geq 0.999$ for calibration curves [4]
- **Precision:** RSD < 5% for intra-day and inter-day variability [4] [5]
- **Accuracy:** 85-115% recovery for quality control samples [5]
- **Sensitivity:** LOD < 0.5 $\mu\text{g/mL}$, LOQ < 1.5 $\mu\text{g/mL}$ [4]

Table 3: Method Validation Parameters for CQA Quantification

Validation Parameter	Acceptance Criteria	Typical Performance	Reference Method
Linearity	$R^2 \geq 0.999$	$R^2 = 0.9995-1.0000$	Linear regression
Precision (Intra-day)	RSD $\leq 5\%$	RSD = 0.3-1.4%	Repeated injections (n=6)
Precision (Inter-day)	RSD $\leq 5\%$	RSD = 0.3-3.0%	Consecutive days (n=3)
Accuracy (Recovery)	85-115%	98.2-101.0%	Spiked samples
LOD	-	0.30-0.53 $\mu\text{g/mL}$	S/N = 3
LOQ	-	1.0-1.5 $\mu\text{g/mL}$	S/N = 10

Troubleshooting and Optimization Guidelines

Common Analytical Issues and Solutions

- **Poor Chromatographic Resolution:**
 - **Cause:** Column degradation or inappropriate mobile phase pH
 - **Solution:** Use RP-Amide column for superior isomer separation, maintain mobile phase pH 2.5-3.0 [4]
- **Reduced MS Sensitivity:**

- **Cause:** Ion source contamination or suboptimal ionization parameters
- **Solution:** Regular ion source cleaning, optimize sheath and auxiliary gas flow rates [3]
- **Inconsistent Fragmentation Patterns:**
 - **Cause:** Fluctuating collision energies
 - **Solution:** Use stepped collision energy and normalize against reference compounds [2]

Quality Control Measures

- **System Suitability Test:** Analyze CQA standard mixture before sample batch
- **Quality Control Samples:** Include pooled quality control samples every 10 injections
- **Internal Standards:** Use stable isotope-labeled CQAs when available
- **Data Quality Assessment:** Monitor mass accuracy (<3 ppm) and retention time stability (RSD < 2%)

Conclusion

The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables reliable identification and quantification of CQA isomers that are challenging to resolve with conventional analytical techniques.

The protocols outlined in these application notes provide detailed methodologies for sample preparation, instrumental analysis, and data interpretation that can be implemented in natural product research, quality control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even in the presence of co-eluting compounds.

As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity relationships and developing standardized analytical methods for these valuable phytochemicals.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence ... [pmc.ncbi.nlm.nih.gov]
2. Enhanced discrimination of co-eluting caffeoylquinic acid ... [sciencedirect.com]
3. The Application of UHPLC-HRMS for Quality Control ... [pmc.ncbi.nlm.nih.gov]
4. A validated UHPLC method for the determination of ... [pubmed.ncbi.nlm.nih.gov]
5. Determination of Caffeoylquinic Acids Content by UHPLC in ... [pmc.ncbi.nlm.nih.gov]
6. - UHPLC /MS–Based Metabolic Profiling and Quantification of... HRMS [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive UHPLC-HRMS Analysis of Caffeoylquinic Acids: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b515999#uhplc-hrms-method-for-caffeoylquinic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com